molecular formula C21H28Cl3N3O B13730784 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride CAS No. 38915-14-9

4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride

Cat. No.: B13730784
CAS No.: 38915-14-9
M. Wt: 444.8 g/mol
InChI Key: QJTLGQZUYBXIGZ-UHFFFAOYSA-N
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Description

4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride, also known as Quinacrine mustard dihydrochloride, is a fluorescent DNA-intercalating agent. It selectively binds to adenine-thymine base pairs over guanine-cytosine base pairs. This compound has been used in various scientific research applications, particularly in the field of molecular biology for labeling metaphase chromosomes for karyotyping by autoradiography .

Preparation Methods

The synthesis of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves several steps. One common method includes the reaction of 2-methoxy-6-chloroacridine with 3-(ethyl-2-chloroethyl)aminopropylamine under specific conditions. The reaction typically requires a solvent such as chloroform and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride involves its ability to intercalate into DNA. By inserting itself between the base pairs of the DNA double helix, it disrupts the normal structure and function of the DNA. This intercalation inhibits transcription and translation processes, ultimately affecting cellular functions. The compound primarily targets adenine-thymine base pairs, making it selective in its binding .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-9-(3-(ethyl-2-chloroethyl)aminopropylamino)acridine dihydrochloride include:

The uniqueness of this compound lies in its selective binding to adenine-thymine base pairs and its fluorescent properties, which make it highly valuable in molecular biology and genetic research.

Properties

CAS No.

38915-14-9

Molecular Formula

C21H28Cl3N3O

Molecular Weight

444.8 g/mol

IUPAC Name

2-chloroethyl-ethyl-[3-[(4-methoxyacridin-9-yl)azaniumyl]propyl]azanium;dichloride

InChI

InChI=1S/C21H26ClN3O.2ClH/c1-3-25(15-12-22)14-7-13-23-20-16-8-4-5-10-18(16)24-21-17(20)9-6-11-19(21)26-2;;/h4-6,8-11H,3,7,12-15H2,1-2H3,(H,23,24);2*1H

InChI Key

QJTLGQZUYBXIGZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCC[NH2+]C1=C2C=CC=C(C2=NC3=CC=CC=C31)OC)CCCl.[Cl-].[Cl-]

Origin of Product

United States

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